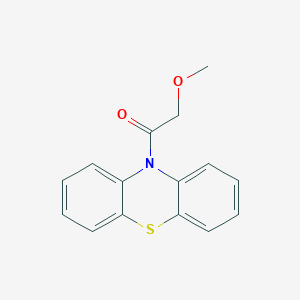
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the reaction of phenothiazine derivatives with methoxyacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenothiazine nitrogen attacks the carbonyl carbon of methoxyacetyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antiemetic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, to exert its antipsychotic and antiemetic effects. The compound’s structure allows it to cross the blood-brain barrier and modulate neurotransmitter activity, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: A phenothiazine antipsychotic with a similar structure but different side chains.
Uniqueness
2-Methoxy-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to its specific methoxy and ethanone substituents, which confer distinct chemical and biological properties. These modifications can influence the compound’s pharmacokinetics, receptor binding affinity, and overall therapeutic profile, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
828266-36-0 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC名 |
2-methoxy-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C15H13NO2S/c1-18-10-15(17)16-11-6-2-4-8-13(11)19-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
InChIキー |
NWVGIMLTTGOOCE-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide](/img/structure/B12539798.png)
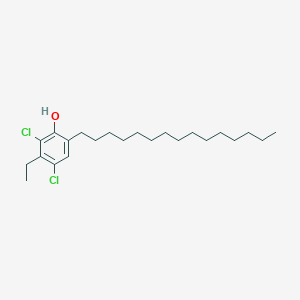

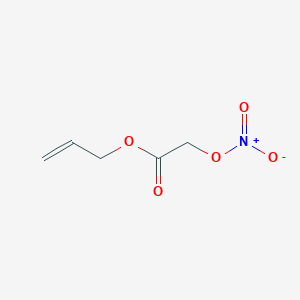
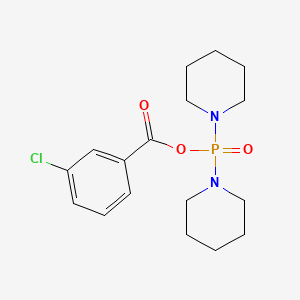
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
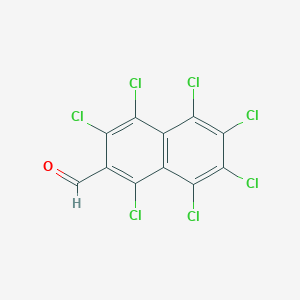
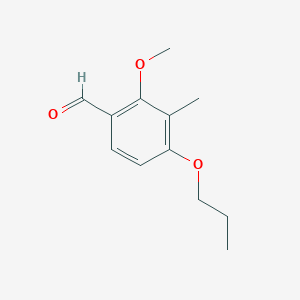
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
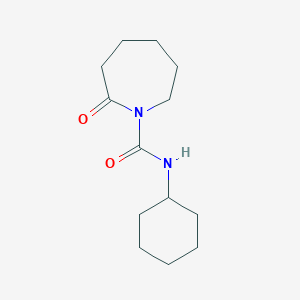
![Tert-butyl 4-{3-[(methylamino)methyl]benzyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B12539864.png)
![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)
